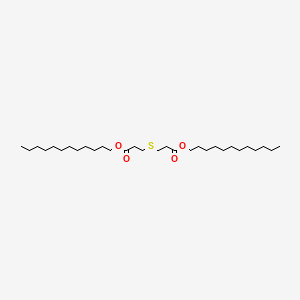

Dilauryl thiodipropionate

描述

Historical Context and Evolution of Thioester Antioxidant Research

The study of antioxidants gained significant momentum with the understanding that oxidation, a chemical reaction involving oxygen, can lead to the degradation of organic compounds. rug.nl Early research focused on naturally occurring antioxidants, but the demands of industrialization, particularly in the polymer and petroleum industries, spurred the development of synthetic antioxidants.

Thioesters, a class of sulfur-containing compounds, emerged as highly effective secondary antioxidants. google.com Their development was driven by the need for stabilizers that could work synergistically with primary antioxidants to provide comprehensive protection against thermal and oxidative degradation. hep.com.cnsinocurechem.com Research demonstrated that while primary antioxidants are effective at scavenging free radicals, thioesters excel at decomposing hydroperoxides, which are unstable molecules that can otherwise break down and accelerate the degradation process. hep.com.cnacs.org This synergistic relationship became a cornerstone of polymer stabilization. Dimethylthiodipropionate was a key early intermediate used to produce higher diesters like DLTDP through transesterification. google.com

Scope and Significance of Dilauryl Thiodipropionate in Contemporary Materials Science and Biochemistry

Beyond plastics and rubbers, DLTDP is used as an additive in lubricants and greases to improve their oxidative stability, preventing the formation of sludge and deposits that can impair the performance of machinery. starskychemical.comchemicalbook.com In the realm of biochemistry and personal care, DLTDP is found in cosmetic formulations where it acts as an antioxidant to protect oils and fats from going rancid, thus extending the shelf life and maintaining the quality of products like creams, lotions, and makeup. atamanchemicals.comchemicalbook.comguidechem.com

Conceptual Framework of Oxidative Degradation and Stabilization Strategies

Oxidative degradation is a chemical process initiated by factors such as heat, light (UV radiation), and mechanical stress, which lead to the formation of highly reactive free radicals in a material. starskychemical.com These free radicals can react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the polymer chains, creating unstable hydroperoxides and more free radicals. This self-propagating cycle leads to changes in the material's molecular weight, causing properties like strength and flexibility to deteriorate. univook.com

Stabilization strategies aim to interrupt this destructive cycle. They primarily involve the use of antioxidants, which can be broadly classified into two types:

Primary Antioxidants: These are radical scavengers, often hindered phenols, that donate a hydrogen atom to neutralize free radicals, thus breaking the propagation chain. hep.com.cn

Secondary Antioxidants: This category includes thioesters like DLTDP and phosphites. They work by decomposing hydroperoxides into stable, non-radical products, preventing them from breaking down and generating new radicals. google.comhep.com.cn

Often, a combination of primary and secondary antioxidants is used to achieve a synergistic effect, providing more effective stabilization than either type could alone. hep.com.cnsinocurechem.com DLTDP is a prime example of a secondary antioxidant used in such synergistic systems. hep.com.cn

Chemical and Physical Properties of this compound

The effectiveness and application range of this compound are largely determined by its chemical and physical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₈O₄S | lookchem.com |

| Molecular Weight | 514.84 g/mol | atamanchemicals.comlookchem.com |

| Appearance | White crystalline flakes or powder | lookchem.comwa.gov |

| Odor | Sweetish, ester-like | atamanchemicals.comlookchem.com |

| Melting Point | 40-42 °C | atamanchemicals.comlookchem.com |

| Boiling Point | Decomposes at > 275 °C | wa.gov |

| Density | 0.915 g/mL at 25 °C | atamanchemicals.comlookchem.com |

| Water Solubility | Insoluble | lookchem.comwa.gov |

| Solubility in Organic Solvents | Soluble in most organic solvents | chemicalbook.comwa.gov |

Synthesis and Manufacturing of this compound

The primary industrial method for producing this compound is through the esterification of 3,3'-Thiodipropionic acid with lauryl alcohol. atamanchemicals.com

Reaction: This process involves a nucleophilic acyl substitution where the hydroxyl groups of lauryl alcohol react with the carboxylic acid groups of 3,3'-Thiodipropionic acid.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are typically used to facilitate the reaction.

Conditions: The reaction is generally carried out in batch reactors at elevated temperatures (110–130°C) under a vacuum to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester product.

An alternative synthesis route starts with thiodipropionitrile, which reacts with lauryl alcohol under acidic conditions. After the reaction, the crude DLTDP is purified, often through crystallization.

属性

IUPAC Name |

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026999 | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.975 at 25 °C (solid 25 °C) | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |

| Record name | Dilauryl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes | |

CAS No. |

123-28-4, 31852-09-2 | |

| Record name | Dilauryl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lusmit | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51YH1B080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 °C, 43 - 44 °C | |

| Record name | DILAURYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Didodecyl thiobispropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Derivations of Dilauryl Thiodipropionate

Esterification Reactions of 3,3'-Thiodipropionic Acid with Dodecanol (B89629)

Catalytic Systems: A variety of catalysts can be employed for this process, ranging from traditional mineral acids to more environmentally benign enzymatic catalysts.

Mineral Acids: Strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently used due to their high catalytic activity and cost-effectiveness. They function by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Enzymatic Catalysts: Lipase enzymes, for instance, have been investigated as "green" alternatives. These biocatalysts can offer high selectivity and operate under milder reaction conditions, reducing energy consumption and byproduct formation.

The reaction kinetics are fundamentally dependent on several factors. The rate of the acid-catalyzed reaction is generally proportional to the concentrations of the acid catalyst, the alcohol, and the carboxylic acid. Furthermore, the reaction rate increases with temperature, a relationship that can be described by the Arrhenius equation.

| Catalyst Type | Examples | Typical Concentration | Mechanism of Action |

| Mineral Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | 5-10% by weight | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com |

| Enzyme Catalysts | Lipases (e.g., Novozym 435) | Varies | Provides an alternative reaction pathway with lower activation energy. |

To maximize the yield and purity of Dilauryl thiodipropionate, several reaction parameters must be carefully controlled and optimized.

Molar Ratio: To shift the reaction equilibrium towards the formation of the diester, an excess of one reactant is typically used. A slight excess of dodecanol is common to ensure the complete conversion of the 3,3'-Thiodipropionic acid. A molar ratio of 2.1:1 (dodecanol to TDPA) is often employed.

Temperature and Pressure: The reaction is generally conducted at elevated temperatures to increase the reaction rate. The removal of water, a byproduct of the reaction, is critical to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion. This is often achieved by carrying out the reaction under a vacuum. wa.gov

Purification: After the reaction, the crude product contains unreacted starting materials, the catalyst, and byproducts. A common purification method involves washing the product with hot water to remove unreacted acid and the catalyst. Further purification to achieve high-purity white crystalline flakes can be accomplished through crystallization from a suitable solvent, such as isopropanol.

| Parameter | Optimized Condition | Rationale |

| Molar Ratio (Dodecanol:TDPA) | 2.1:1 | Drives the equilibrium towards product formation, ensuring complete conversion of the acid. |

| Temperature | Elevated | Increases the reaction rate. |

| Pressure | Vacuum wa.gov | Facilitates the removal of water, preventing the reverse reaction and driving the equilibrium forward. wa.gov |

| Purification Method | Hot water washing followed by crystallization from isopropanol. | Removes impurities such as unreacted starting materials and catalyst residues to achieve high purity. |

Thiodipropionitrile-Based Synthesis Routes and Mechanistic Insights

An alternative synthetic pathway to this compound starts from thiodipropionitrile. This route can be particularly advantageous for large-scale industrial production as it avoids handling 3,3'-Thiodipropionic acid, which is a solid.

The synthesis involves the reaction of thiodipropionitrile with dodecanol in the presence of an acid catalyst, such as concentrated hydrochloric or sulfuric acid. wa.gov The mechanism is a multi-step process. First, the acid catalyst facilitates the hydrolysis of the nitrile groups (-CN) in thiodipropionitrile into carboxylic acid groups (-COOH). This is followed by the in situ esterification of the newly formed dicarboxylic acid with dodecanol, as described in the previous section.

Hydrolytic Stability and Degradation Pathways of this compound Esters

The stability of this compound, particularly its resistance to hydrolysis, is a critical factor in its application as a stabilizer.

Hydrolytic Stability: this compound is generally stable under neutral conditions. However, its ester linkages are susceptible to cleavage through hydrolysis in either acidic or alkaline environments. This degradation process yields the original starting materials: 3,3'-Thiodipropionic acid and dodecanol (or its corresponding salt in alkaline conditions). The rate of hydrolysis is highly dependent on the pH of the environment.

| pH | Estimated Half-life at 25°C |

| 7 | 2.8 years echemi.com |

| 8 | 104 days echemi.com |

Degradation Pathways: Besides hydrolysis, this compound can degrade through other pathways, particularly in the atmosphere. In the vapor phase, it is degraded by reacting with photochemically-produced hydroxyl radicals. echemi.com The estimated atmospheric half-life for this reaction is approximately 7.4 hours. echemi.com This oxidative degradation pathway is an important consideration for the environmental fate of the compound.

Elucidation of Antioxidant Mechanisms and Oxidative Stabilization Kinetics

Free Radical Scavenging Capabilities and Stoichiometry

The stoichiometry of direct free radical scavenging by DLTDP is not as clearly defined as that of chain-breaking antioxidants. Its contribution is often considered part of a more complex series of reactions rather than a simple one-to-one radical neutralization. The primary antioxidant role in a stabilized system remains the donation of hydrogen atoms to trap kinetic chain-carrying radicals, while DLTDP's main role is to prevent the formation of these radicals in the first place by eliminating their hydroperoxide precursors.

Hydroperoxide Decomposition Mechanisms: Thiosynergist Functionality

The principal antioxidant function of Dilauryl thiodipropionate is the decomposition of hydroperoxides (ROOH) into non-radical, stable products. This action prevents the homolytic cleavage of the hydroperoxide O-O bond, a chain-branching step that significantly accelerates oxidative degradation by producing new radical species (RO• and •OH). DLTDP belongs to the thioester family of secondary antioxidants and functions as a thiosynergist. morpholine.cc

The mechanism involves a series of oxidation reactions at the sulfur atom of the DLTDP molecule. The sulfide (B99878) is progressively oxidized to sulfoxide (B87167), and potentially further to other species. These sulfur-containing intermediates are responsible for the catalytic decomposition of hydroperoxides. Research into the kinetics of hydroperoxide decomposition by DLTDP has shown that the process is highly efficient. Studies have indicated that a single mole of the sulfur compound can lead to the eventual decomposition of at least 20 moles of hydroperoxide. acs.org This high stoichiometric efficiency points to a catalytic cycle. It is proposed that a complex is initially formed between the DLTDP and the hydroperoxide during an induction period. acs.org This complex then decomposes, and species formed from the sulfur compound, potentially acidic in nature, continue to catalytically induce the decomposition of further hydroperoxide molecules. acs.org

This multi-step decomposition pathway effectively transforms reactive hydroperoxides into stable alcohols, preventing the proliferation of chain-carrying free radicals.

Synergistic Antioxidant Systems: Interplay with Primary Antioxidants (e.g., Phenolic Compounds, Phosphites)

This compound is rarely used alone; its greatest efficacy is realized when combined with primary, chain-breaking antioxidants, such as hindered phenols, in synergistic systems. sinocurechem.comhep.com.cn This synergistic effect is a cornerstone of polymer stabilization. The mechanism of this synergy is well-established:

Primary Antioxidant Action: A primary antioxidant, typically a hindered phenol (B47542) like Irganox 1010 or Irganox 1076, inhibits oxidation by donating a hydrogen atom to scavenge and neutralize peroxyl radicals (ROO•), thereby terminating the propagation phase of the auto-oxidation chain reaction. morpholine.cc

Secondary Antioxidant Action: DLTDP, the secondary antioxidant, works in parallel to decompose the hydroperoxides (ROOH) that are inevitably formed.

DLTDP also functions similarly to phosphite (B83602) stabilizers, which are another class of secondary antioxidants that reduce hydroperoxides to non-radical species. morpholine.cc The choice between a thioester like DLTDP and a phosphite often depends on the specific polymer, processing conditions, and desired end-use properties. morpholine.cc

| Secondary Antioxidant | Primary Antioxidant Partner(s) | Rationale for Synergy |

|---|---|---|

| This compound (DLTDP) | Irganox 1010, Irganox 1076 (Hindered Phenols) | DLTDP decomposes hydroperoxides, preventing chain-branching. Phenolic antioxidants scavenge free radicals, terminating chain propagation. This dual approach provides comprehensive protection during processing and long-term use. morpholine.ccsinocurechem.comspecialchem.com |

| This compound (DLTDP) | Irganox 245 (Hindered Phenol) | Effective in stabilizing ABS graft copolymers by combining radical scavenging with hydroperoxide decomposition to preserve mechanical properties and reduce discoloration. hep.com.cn |

Kinetic Modeling of Oxidation Inhibition in Diverse Substrate Environments

The kinetics of hydroperoxide decomposition by DLTDP have been studied in various temperature ranges. acs.org A key finding is the existence of an induction period, during which a complex between the antioxidant and the hydroperoxide is believed to form. acs.org Following this, the decomposition proceeds catalytically. A rate equation for this process would therefore be complex, incorporating terms for the formation of the initial complex and the subsequent catalytic cycle. acs.org

The substrate environment—such as polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), or acrylonitrile-butadiene-styrene (ABS)—plays a critical role in the kinetics. univook.comhep.com.cn The solubility and mobility of DLTDP and its transformation products within the polymer matrix, as well as the morphology of the polymer itself, influence the reaction rates. For instance, in semi-crystalline polymers like PE and PP, oxidation typically occurs in the amorphous regions, and the efficiency of the antioxidant depends on its ability to reside in and diffuse through these regions.

A comprehensive kinetic model would integrate the following elements:

The rate of hydroperoxide formation from the primary oxidation cycle.

The rate of complex formation between DLTDP and hydroperoxides.

The rate equation for the catalytic decomposition of hydroperoxides by DLTDP and its byproducts.

The rate of radical scavenging by any synergistic primary antioxidant present.

The effect of temperature on all relevant rate constants, typically described by the Arrhenius equation.

| Parameter | Observed Value / Postulate | Reference |

|---|---|---|

| Stoichiometric Efficiency | > 20 moles of hydroperoxide decomposed per mole of DLTDP | acs.org |

| Kinetic Feature | Presence of an initial induction period | acs.org |

| Proposed Mechanism | Formation of an intermediate complex, followed by acid-induced catalytic decomposition by sulfur-derived species | acs.org |

Applications in Polymer Stabilization and Durability Enhancement

Thermal-Oxidative Stability of Polyolefins and Associated Polymers

The primary function of Dilauryl thiodipropionate in polyolefins is to improve their long-term thermal-oxidative stability. researchgate.net Polyolefins are susceptible to degradation during high-temperature processing and throughout their service life due to exposure to heat and oxygen. alpha-plast.com.ua This degradation process involves the formation of free radicals, which can lead to chain scission, cross-linking, and a subsequent loss of mechanical properties. tue.nl

DLTDP functions as a hydroperoxide decomposer. During the auto-oxidation of polymers, unstable hydroperoxides (ROOH) are formed, which would otherwise break down into highly reactive radicals. DLTDP intervenes by converting these hydroperoxides into stable, non-radical products, thus interrupting the degradation cycle. This mechanism is especially effective when used in combination with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges free radicals, while DLTDP neutralizes the hydroperoxides, creating a synergistic system that provides enhanced thermal stability. google.comstabilization-technologies.com

The effectiveness of a stabilization system is often quantified by measuring the Oxidation Induction Time (OIT), which indicates the time a material can resist oxidation at a specific temperature. A longer OIT signifies better thermal stability. ncsu.edu While specific OIT values are dependent on the polymer type, processing conditions, and the full additive package, the inclusion of DLTDP, particularly with a phenolic antioxidant, is known to significantly extend the OIT of polyolefins. ippi.ac.irresearchgate.net

For instance, in polypropylene (B1209903), a combination of a phenolic antioxidant and a thiosynergist like DLTDP is recommended to improve long-term thermal stability, with a ratio of 1:2 or 1:3 (phenolic antioxidant to thiosynergist) often providing optimal cost-performance results. researchgate.net The synergistic effect of these antioxidant combinations helps in maintaining the polymer's molecular weight and melt flow rate (MFR) after thermal aging. alpha-plast.com.uaresearchgate.net

Table 1: Illustrative Oxidation Induction Time (OIT) of Polypropylene at 200°C with Different Stabilizer Systems

| Stabilizer System | Concentration (wt%) | OIT (minutes) |

| Unstabilized PP | 0 | < 1 |

| Phenolic Antioxidant | 0.1 | 15 |

| DLTDP | 0.2 | 8 |

| Phenolic Antioxidant + DLTDP | 0.1 + 0.2 | 45 |

Note: The data in this table is illustrative and intended to demonstrate the expected synergistic effect of DLTDP with a phenolic antioxidant. Actual values can vary based on the specific antioxidants, polymer grade, and testing conditions.

Photodegradation Inhibition in Polymeric Systems

Exposure to ultraviolet (UV) radiation from sunlight can initiate the photodegradation of polymers, leading to discoloration, brittleness, and loss of mechanical strength. plaschina.com.cn This process is also oxidative in nature and involves the formation of free radicals. diva-portal.org While DLTDP is primarily known as a thermal antioxidant, its ability to decompose hydroperoxides also contributes to the photostabilization of polymers. tue.nl

Photodegradation is often monitored by measuring the increase in the carbonyl index using Fourier Transform Infrared (FTIR) spectroscopy. scispace.com The formation of carbonyl groups (C=O) is a key indicator of polymer oxidation. mdpi.com The inclusion of DLTDP in a stabilizer package can help to suppress the formation of these carbonyl groups during UV exposure.

DLTDP is typically not used as the sole light stabilizer but rather as a component in a broader UV stabilization system, which may include UV absorbers (e.g., benzophenones, benzotriazoles) and Hindered Amine Light Stabilizers (HALS). diva-portal.org UV absorbers work by absorbing harmful UV radiation and dissipating it as heat, while HALS are highly efficient radical scavengers. In such systems, DLTDP complements these mechanisms by decomposing hydroperoxides that may form, thus providing a multi-faceted approach to photostabilization.

Table 2: Representative Carbonyl Index of Polyethylene (B3416737) Film After 500 Hours of Accelerated UV Weathering

| Stabilizer System | Concentration (wt%) | Carbonyl Index (Arbitrary Units) |

| Unstabilized PE | 0 | 0.85 |

| UV Absorber | 0.3 | 0.30 |

| DLTDP | 0.3 | 0.65 |

| UV Absorber + DLTDP | 0.3 + 0.3 | 0.20 |

Note: This table presents representative data to illustrate the potential contribution of DLTDP to a UV stabilization system. The actual performance depends on the specific additives and exposure conditions.

Mechanisms of Polymer Degradation Mitigation by this compound

The primary mechanism by which DLTDP mitigates polymer degradation is through the decomposition of hydroperoxides. The auto-oxidation cycle in polymers, initiated by heat, light, or mechanical stress, proceeds through a free-radical chain reaction. A critical step in this cycle is the formation and subsequent decomposition of hydroperoxides (ROOH), which propagates the degradation by generating new radicals (RO• and •OH).

DLTDP, being a thioester, acts as a secondary antioxidant by reacting with these hydroperoxides and converting them into stable, non-radical products, primarily alcohols. This process effectively breaks the degradation cycle. The sulfur atom in the DLTDP molecule is oxidized during this reaction, leading to the formation of sulfoxides and other sulfur-containing species. This sacrificial action of DLTDP prevents the hydroperoxides from breaking down into damaging free radicals, thereby preserving the polymer's molecular structure and physical properties.

This peroxide-decomposing functionality is what makes DLTDP a powerful synergist when used with primary antioxidants like hindered phenols. While the hindered phenol (B47542) donates a hydrogen atom to scavenge free radicals (ROO•), DLTDP eliminates the source of new radicals (ROOH). This two-pronged approach is more effective than using either type of antioxidant alone. google.comstabilization-technologies.com

Effects on Mechanical and Rheological Properties of Stabilized Polymers

The stabilization of polymers with DLTDP has a direct and positive impact on the retention of their mechanical and rheological properties over time. Polymer degradation leads to a decrease in molecular weight, which in turn causes a deterioration of essential properties such as tensile strength, elongation at break, and impact strength. alpha-plast.com.uamdpi.com By inhibiting thermo-oxidative degradation, DLTDP helps to maintain the polymer's molecular integrity, thus preserving these critical mechanical characteristics.

Rheological properties, such as melt viscosity, are also affected by degradation. As the polymer chains shorten due to chain scission, the melt viscosity typically decreases, which can be observed as an increase in the Melt Flow Index (MFI). nih.govuet.edu.pk This change can negatively affect the processability and performance of the final product. The use of DLTDP helps to stabilize the melt viscosity of the polymer during processing and its service life. nih.govqub.ac.uk

The effectiveness of DLTDP in preserving these properties is particularly evident under conditions of long-term heat aging. Polymers stabilized with a combination of a phenolic antioxidant and DLTDP will exhibit a much better retention of tensile strength and impact strength compared to unstabilized or singly stabilized polymers after prolonged exposure to elevated temperatures. researchgate.net

Table 3: Illustrative Mechanical and Rheological Properties of Polypropylene After 1000 Hours of Oven Aging at 120°C

| Stabilizer System | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Melt Flow Index (g/10 min) |

| Unstabilized PP | < 10 | < 5 | > 50 |

| Phenolic AO (0.1%) | 40 | 30 | 25 |

| Phenolic AO (0.1%) + DLTDP (0.2%) | 85 | 75 | 12 |

Note: The data provided in this table is for illustrative purposes to demonstrate the expected effect of DLTDP on the properties of a stabilized polymer. Actual results will vary.

Novel Polymer Composite Formulations Incorporating this compound

DLTDP is also utilized in the formulation of various polymer composites to enhance their durability. Wood-plastic composites (WPCs) and other fiber-reinforced composites are increasingly used in applications where they are exposed to environmental stresses such as heat, moisture, and UV radiation. mdpi.comswst.orgmdpi.com The polymer matrix in these composites, often a polyolefin, is susceptible to degradation, which can compromise the integrity of the entire composite.

In WPCs, which combine wood flour or fibers with a thermoplastic matrix, the addition of a stabilizer package containing DLTDP is crucial for protecting the polymer component from thermal degradation during processing and from weathering during outdoor use. periodikos.com.br This helps to maintain the mechanical properties of the composite, such as flexural strength and impact resistance, and prevents surface cracking and discoloration. ncsu.eduswst.org

Table 4: Example of a Wood-Plastic Composite Formulation for Decking

| Component | Percentage by Weight (%) |

| Polypropylene (PP) Matrix | 55 |

| Wood Flour | 40 |

| Coupling Agent (e.g., MAPP) | 2 |

| Lubricant | 1.5 |

| UV Stabilizer (e.g., HALS) | 0.5 |

| Phenolic Antioxidant | 0.5 |

| This compound (DLTDP) | 0.5 |

Note: This is an exemplary formulation. The exact composition of a WPC can vary significantly depending on the desired properties and application.

Research on Dilauryl Thiodipropionate in Asphalt Binder Technology

The utilization of chemical additives to enhance the performance and longevity of asphalt (B605645) pavements is a critical area of research in civil engineering. Among these, Dilauryl thiodipropionate (DLTDP), a secondary antioxidant, has been investigated for its potential benefits in asphalt binder technology, particularly in the context of recycling aged asphalt materials.

Environmental Fate and Ecotoxicological Investigations of Dilauryl Thiodipropionate

Biodegradation Pathways and Environmental Persistence Studies

Studies on the biodegradation of Dilauryl thiodipropionate suggest that it is susceptible to microbial degradation, although the specific metabolic pathways are not extensively detailed in the available literature. A key study, following the OECD 301D guideline for ready biodegradability, demonstrated a 71% degradation of this compound over a 28-day period, classifying it as readily biodegradable. wa.gov This level of degradation meets the criteria for "rapid degradability" as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). wa.gov

In contrast, a Japanese Ministry of International Trade and Industry (MITI) test, which also assesses ready biodegradability, showed 57% of the theoretical biochemical oxygen demand (BOD). echemi.com While this result does not meet the stringent criteria for "readily biodegradable" under this specific test (which typically requires ≥60% BOD), it does suggest that the compound is inherently biodegradable. echemi.com

To understand its environmental persistence and distribution, fugacity modeling has been employed. The Equilibrium Criterion (EQC) default method predicts the environmental compartments where this compound is likely to reside and its corresponding half-life in each compartment. wa.gov

| Environmental Compartment | Partitioning (%) | Half-Life (days) |

|---|---|---|

| Sediment | 65.8 | 135 |

| Soil | 30.4 | 30 |

| Water | 3.62 | 15 |

These modeling results indicate that this compound is expected to predominantly partition to sediment, where it will have the longest half-life. wa.gov Its persistence in soil and water is predicted to be significantly lower. wa.gov

Aquatic Toxicity Assessment across Trophic Levels (Fish, Invertebrates, Algae)

The following table summarizes key aquatic toxicity data for this compound.

| Trophic Level | Organism | Endpoint | Value (mg/L) | Exposure Duration |

|---|---|---|---|---|

| Fish | Danio rerio (Zebra Fish) | LC50 | >100 | 96 hours |

| Algae | Desmodesmus subspicatus | NOEC (biomass) | 11 | 72 hours |

LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed.

Bioaccumulation Potential and Environmental Compartmentalization

Bioaccumulation is the process by which organisms can accumulate chemicals in their tissues to a concentration higher than that in the surrounding environment. For this compound, the potential for bioaccumulation is considered to be very low. wa.gov This assessment is based on an estimated Bioconcentration Factor (BCF) of 1.078. wa.gov Chemicals with BCF values less than 100 are generally considered to have a very low potential for bioaccumulation. wa.gov Furthermore, Environment Canada has stated that this compound is not suspected to be bioaccumulative. ewg.org

The environmental compartmentalization of a chemical describes its distribution in various environmental media. As indicated by fugacity modeling, this compound is expected to primarily partition to sediment (65.8%) and soil (30.4%), with a much smaller fraction remaining in the water (3.62%). wa.gov An estimated high Koc value of 9x10+6 further suggests that this compound is expected to be immobile in soil. echemi.com

Comparative Ecotoxicology with Alternative Chemical Anti-degradants

The environmental impact of polymer additives varies greatly depending on their chemical structure and properties. For instance, in the context of water-soluble polymers, cationic polymers have been shown to exhibit higher toxicity to aquatic organisms than anionic and non-ionic polymers. nih.gov This is often attributed to their electrostatic interactions with the negatively charged cell membranes of organisms like algae. nih.gov

Pro-oxidant additives, another class of chemical anti-degradants, are designed to accelerate the degradation of plastics. However, studies have shown that some of these additives, such as those containing cobalt stearate, can exhibit toxicity towards microorganisms. royalsocietypublishing.org The degradation of polymers can also lead to the formation of microplastics and other degradation products whose ecotoxicological effects are an area of active research. royalsocietypublishing.orgrsc.org

In contrast, this compound, with its low aquatic toxicity and low bioaccumulation potential, appears to have a more favorable ecotoxicological profile compared to some other classes of polymer additives that exhibit higher toxicity or have the potential to form harmful degradation byproducts. However, without direct comparative studies, these remain general observations.

Toxicological Research and Health Risk Assessments of Dilauryl Thiodipropionate

In Vitro and In Vivo Genotoxicity Studies

The genotoxic potential of Dilauryl Thiodipropionate has been evaluated through a variety of assays, both in vitro and in vivo, to assess its capacity to induce genetic mutations or chromosomal damage. Collectively, the evidence indicates a lack of genotoxic activity.

A comprehensive safety assessment concluded that DLTDP was non-mutagenic in four different assay systems. Current time information in Washington, DC, US. Further evaluations assigned DLTDP a "Low" hazard score for mutagenicity and genotoxicity. This was based on negative outcomes in several bacterial mutagenicity assays (Ames tests), an in vitro mammalian cell gene mutation assay, an in vitro chromosomal aberration assay, and an in vivo chromosomal aberration test. cosmeticsinfo.org Additionally, a dominant lethal assay in an animal model also produced negative results. cosmeticsinfo.org The Cosmetic Ingredient Review (CIR) Expert Panel corroborated these findings, stating that genotoxicity studies for both DLTDP and its primary metabolite, thiodipropionic acid (TDPA), were negative. inchem.org

Table 1: Summary of Genotoxicity Studies on this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation | Salmonella typhimurium | With & Without | Negative | cosmeticsinfo.org |

| Mammalian Cell Gene Mutation | In Vitro | With & Without | Negative | cosmeticsinfo.org |

| Chromosomal Aberration | In Vitro Mammalian Cells | With & Without | Negative | cosmeticsinfo.org |

| Chromosomal Aberration | In Vivo | N/A | Negative | cosmeticsinfo.org |

| Dominant Lethal Assay | In Vivo (Rodent) | N/A | Negative | cosmeticsinfo.org |

Developmental and Reproductive Toxicology Assessments

The potential for this compound to interfere with normal development and reproduction has been investigated in multiple animal species. The consensus from these studies is that DLTDP does not pose a significant risk to reproductive health or embryonic development.

Oral administration studies in mice, rats, hamsters, and rabbits have shown that DLTDP is not a teratogen (an agent that causes birth defects) or a reproductive toxicant. Current time information in Washington, DC, US.inchem.org Similar studies on its metabolite, Thiodipropionic Acid (TDPA), also found no evidence of teratogenic or reproductive toxicity. cosmeticsinfo.orginchem.orgcir-safety.org

A GreenScreen® for Safer Chemicals assessment assigned DLTDP a "Low" hazard score for developmental toxicity. This was based on high No Observed Adverse Effect Levels (NOAELs) derived from prenatal developmental toxicity studies. The developmental NOAEL was 1,600 mg/kg/day in rats, mice, and hamsters, and 1,000 mg/kg/day in rabbits, with these being the highest doses tested in the respective studies. nih.gov The same assessment concluded that DLTDP is unlikely to be a reproductive toxicant based on a weight-of-evidence approach that included data on its metabolite, TDPA. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel also reviewed the available data and concluded that TDPA was not a developmental toxicant. wa.gov

Table 2: Summary of Developmental Toxicity Studies

| Species | Study Type | Key Finding | NOAEL (mg/kg/day) | Reference |

|---|---|---|---|---|

| Rat | Prenatal Developmental | No teratogenic or reproductive effects | 1,600 (Highest Dose Tested) | nih.gov |

| Mouse | Prenatal Developmental | No teratogenic or reproductive effects | 1,600 (Highest Dose Tested) | nih.gov |

| Rabbit | Prenatal Developmental | No teratogenic or reproductive effects | 1,000 (Highest Dose Tested) | nih.gov |

| Hamster | Prenatal Developmental | No teratogenic or reproductive effects | 1,600 (Highest Dose Tested) | nih.gov |

Subchronic and Chronic Oral Toxicity Investigations and Dose-Response Relationships

The effects of repeated oral exposure to this compound have been examined in both subchronic (intermediate duration) and chronic (long-term) studies, primarily in rats, to establish dose-response relationships and identify potential target organs for toxicity.

In subchronic oral studies, DLTDP was found to be relatively nontoxic to rats. Current time information in Washington, DC, US.cosmeticsinfo.org A 6-month feeding study in rats at dietary concentrations of 0.5% and 3.0% was conducted to determine appropriate doses for long-term investigation. Current time information in Washington, DC, US. Another short-term study where rats were fed a mixture of DLTDP and thiodipropionic acid that had been heated with lard found no detectable toxic effects. cir-safety.org

Long-term (2-year) oral toxicity studies in rats evaluated DLTDP at dietary levels of 0.5%, 1.0%, and 3.0%. inchem.orgcir-safety.org One such study reported no discernible adverse effects on growth rate, mortality, or upon pathological examination at any dose level. inchem.orgcir-safety.org Based on this study, the level causing no toxicological effect in the rat was determined to be 3% in the diet, which is equivalent to 1500 mg/kg of body weight per day. cir-safety.org The Cosmetic Ingredient Review (CIR) also noted that dietary concentrations of up to 3% DLTDP did not produce any adverse effects. fao.org However, a separate chronic oral toxicity study in rats noted that while there were no significant differences in weight gain or general appearance between control and test groups, mortality was higher in the DLTDP-treated groups by the end of the two-year period. Current time information in Washington, DC, US.

Table 3: Key Oral Toxicity Studies of this compound in Rats

| Study Duration | Dietary Concentration | Key Observations | Reference |

|---|---|---|---|

| 6 Months (Subchronic) | 0.5% and 3.0% | Relatively nontoxic; established doses for chronic study. | Current time information in Washington, DC, US. |

| 2 Years (Chronic) | 0.5%, 1.0%, 3.0% | No discernible adverse effects on growth, mortality, or pathology. NOAEL established at 3% (1500 mg/kg bw/day). | inchem.orgcir-safety.org |

| 2 Years (Chronic) | Not specified | No significant effects on weight gain or appearance; higher mortality in DLTDP groups noted. | Current time information in Washington, DC, US. |

Dermal Irritation, Sensitization, and Photosensitization Studies

The potential for this compound to cause skin irritation, allergic contact dermatitis (sensitization), or to induce a reaction upon exposure to light (photosensitization) has been assessed in both animal and human studies, particularly in the context of its use in cosmetic formulations.

Dermal Sensitization: The sensitization potential of DLTDP has been evaluated in both guinea pigs and humans. A guinea pig maximization test conducted on a makeup foundation containing 0.05% DLTDP concluded that the formulation was not a sensitizer. Current time information in Washington, DC, US.inchem.org A Maurer optimization study in guinea pigs also yielded negative results for sensitization. wa.gov Furthermore, in a Human Repeat Insult Patch Test (HRIPT) involving 224 healthy volunteers, a makeup foundation with 0.05% DLTDP was not found to be a sensitizer. inchem.org

Photosensitization: Studies have also been conducted to assess whether DLTDP can cause phototoxicity or photoallergic reactions. In a study using New Zealand white rabbits, a makeup formulation with 0.05% DLTDP was determined not to be phototoxic. Current time information in Washington, DC, US. This was corroborated by a study in 27 healthy human volunteers where the same type of formulation was found to be neither a phototoxin nor a photoallergen. inchem.org The CIR Expert Panel has also concluded that DLTDP is not a phototoxicant. cir-safety.org

Table 4: Summary of Dermal and Photosensitization Studies

| Endpoint | Test System | Test Substance/Concentration | Result | Reference |

|---|---|---|---|---|

| Irritation | Rabbit | Makeup foundation with 0.05% DLTDP | Non-irritating | Current time information in Washington, DC, US. |

| Irritation | Human | Makeup foundation with 0.05% DLTDP | Non-irritating | Current time information in Washington, DC, US.inchem.org |

| Sensitization | Guinea Pig (Maximization Test) | Makeup foundation with 0.05% DLTDP | Not a sensitizer | Current time information in Washington, DC, US.inchem.org |

| Sensitization | Human (HRIPT) | Makeup foundation with 0.05% DLTDP | Not a sensitizer | inchem.org |

| Photosensitization | Rabbit (Phototoxicity) | Makeup foundation with 0.05% DLTDP | Not phototoxic | Current time information in Washington, DC, US. |

| Photosensitization | Human (Phototoxicity/Photoallergy) | Makeup foundation with 0.05% DLTDP | Not a phototoxin or photoallergen | inchem.org |

Mammalian Metabolism and Excretion Pathways

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its potential for systemic toxicity and bioaccumulation. Studies, including those using radiolabeled compounds, have elucidated these pathways in mammals.

Absorption and Distribution: Following oral administration, DLTDP is readily absorbed from the gastrointestinal tract. Current time information in Washington, DC, US.cosmeticsinfo.org Radiolabeled studies in Sprague-Dawley rats demonstrated rapid uptake of the compound. cosmeticsinfo.org After absorption, it is distributed in the body. While radioactivity levels were near normal in most tissues, elevated levels were detected in the adipose tissue of rats administered radiolabeled DLTDP, suggesting some temporary retention in fatty tissues. cosmeticsinfo.org

Metabolism: The primary metabolic pathway for DLTDP involves hydrolysis of its ester bonds by esterase enzymes. Current time information in Washington, DC, US. This process breaks down DLTDP into its constituent molecules: Thiodipropionic Acid (TDPA) and lauryl alcohol. Current time information in Washington, DC, US.cir-safety.org Research confirms that ingested DLTDP is metabolized to TDPA, which is the form subsequently found in the urine. cir-safety.orgwa.govinchem.org

Excretion: DLTDP is rapidly eliminated from the body. Studies with radiolabeled DLTDP in rats showed that approximately 90% of the total administered radioactivity was excreted within the first 24 hours. cosmeticsinfo.org The primary route of elimination is through the urine, accounting for 85-88% of the dose. Current time information in Washington, DC, US. The excreted metabolite is either free TDPA or an acid-labile conjugate of TDPA. Current time information in Washington, DC, US.cosmeticsinfo.org Feces represent a minor excretion pathway (0.1% to 3.5%), and a small fraction (around 3-5%) is exhaled as radioactive carbon dioxide. Current time information in Washington, DC, US.cosmeticsinfo.org The parent compound, DLTDP, is not recovered in either urine or feces. cosmeticsinfo.org

Table 5: Summary of ADME Profile of this compound in Rats

| ADME Parameter | Finding | Reference |

|---|---|---|

| Absorption | Readily absorbed after oral administration. | Current time information in Washington, DC, US.cosmeticsinfo.org |

| Distribution | Distributed throughout the body; elevated levels noted in adipose tissue. | cosmeticsinfo.org |

| Metabolism | Rapidly hydrolyzed by esterases to Thiodipropionic Acid (TDPA) and lauryl alcohol. | Current time information in Washington, DC, US.cir-safety.org |

| Excretion | Primarily via urine (85-88%) as TDPA or its conjugate. Minor excretion in feces (0.1-3.5%) and as CO2 (~5%). Rapid elimination, with ~90% excreted in 24 hours. | Current time information in Washington, DC, US.cosmeticsinfo.org |

Regulatory Science Perspectives and Acceptable Daily Intake (ADI) Derivations

U.S. Food and Drug Administration (FDA): The FDA lists both DLTDP and Thiodipropionic Acid as substances that are Generally Recognized as Safe (GRAS) for use as chemical preservatives in food. cosmeticsinfo.orgcir-safety.org Their use as direct food additives is limited to a concentration not exceeding 0.02 percent of the fat or oil content of the food. cosmeticsinfo.org DLTDP is also permitted for use as an antioxidant in food packaging materials, such as resinous and polymeric coatings. cosmeticsinfo.orgfda.gov

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA evaluated DLTDP and established an unconditional Acceptable Daily Intake (ADI) of 0-3 mg/kg of body weight. cosmeticsinfo.orgfao.orginchem.orgedap-cluster.com The committee also set a conditional ADI of 3-15 mg/kg body weight. cir-safety.org This ADI is calculated as thiodipropionic acid and was based on a No-Observed-Adverse-Effect-Level (NOAEL) of 1500 mg/kg bw/day from a long-term study in rats. inchem.orginchem.org

European Union: In the EU, DLTDP is permitted for use in cosmetic products according to the general provisions of the Cosmetics Regulation. cosmeticsinfo.org For food contact materials, the former Scientific Committee on Food (SCF) established a restriction of 5 mg/kg of food for DLTDP. europa.eu

Table 6: Summary of Regulatory Status and ADI for this compound

| Organization | Jurisdiction/Scope | Status/Conclusion | Value | Reference |

|---|---|---|---|---|

| FDA | United States (Food) | Generally Recognized as Safe (GRAS) | Max 0.02% of fat/oil content | cosmeticsinfo.orgcir-safety.org |

| FDA | United States (Food Packaging) | Approved Antioxidant | - | cosmeticsinfo.orgfda.gov |

| JECFA | International (Food Additive) | Acceptable Daily Intake (ADI) | 0-3 mg/kg bw | cosmeticsinfo.orginchem.orgfao.orginchem.org |

| CIR Expert Panel | International (Cosmetics) | Safety Assessment | Safe when formulated to be non-irritating | cosmeticsinfo.orgnih.gov |

| European Union (SCF) | Europe (Food Contact Material) | Specific Migration Limit | 5 mg/kg of food | europa.eu |

Advanced Analytical Methodologies for Dilauryl Thiodipropionate Characterization

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental for separating DLTDP from complex matrices and quantifying its presence. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the sample matrix and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly efficient method for analyzing volatile and semi-volatile compounds like DLTDP. semanticscholar.org The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, which can identify compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov For GC-based analysis, analytes must be thermally stable, a characteristic that DLTDP generally possesses. mdpi.com In the context of food packaging, GC-MS is effectively used to screen for and identify extractable substances, including additives like DLTDP, that could potentially migrate into food. chromatographyonline.com The GC-MS analysis of certain extracts has successfully identified Dilauryl thiodipropionate as a major component. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS is particularly suitable for non-volatile compounds analyzed in the liquid phase. uoguelph.ca This technique is a reliable way to determine the presence of chemical contaminants at very low levels in various environmental and biological samples. semanticscholar.org Reversed-phase high-performance liquid chromatography (RP-HPLC), often the separation front-end for LC-MS, has been specifically applied to the determination of DLTDP. semanticscholar.org A common setup involves using a C18 column as the stationary phase with a mobile phase consisting of a methanol (B129727) and water mixture. semanticscholar.org LC-MS/MS provides enhanced selectivity and sensitivity, making it a powerful tool for quantitative analysis in complex matrices where trace-level detection is required.

The following table summarizes typical parameters for the chromatographic analysis of DLTDP.

| Parameter | GC-MS | LC-MS/MS |

| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. uoguelph.ca | Separation of non-volatile compounds in the liquid phase followed by mass-based detection. uoguelph.ca |

| Sample Volatility | Required | Not required |

| Stationary Phase | e.g., RXi-5ms capillary column. ifremer.fr | e.g., Symmetry C18 column. semanticscholar.org |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | e.g., Methanol-Water mixture. semanticscholar.org |

| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |

| Primary Use | Identification and quantification in materials like polymers and extracts. chromatographyonline.comresearchgate.net | Quantification in complex matrices, including environmental samples. semanticscholar.org |

Spectroscopic Approaches for Structural Elucidation and Interaction Analysis (e.g., FTIR, NMR)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds and functional groups present in a molecule. jocpr.com The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. For DLTDP, FTIR is used to confirm the presence of key functional groups. The most prominent absorption band would be for the ester carbonyl group (C=O), which typically appears as a strong peak. phcogj.com Other characteristic peaks would correspond to C-H stretching in the long alkyl (lauryl) chains and C-O stretching of the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the premier technique for determining the precise structure of an organic molecule. thermofisher.com It relies on the magnetic properties of atomic nuclei. For DLTDP, ¹H NMR (proton NMR) provides information on the number and types of hydrogen atoms. The spectrum would show characteristic signals for the methylene (B1212753) (CH₂) groups adjacent to the sulfur atom, the methylene groups of the ester functionality, the long chain of methylene groups in the lauryl chains, and the terminal methyl (CH₃) groups. chemicalbook.com ¹³C NMR would similarly provide information about the different carbon environments within the molecule.

This table outlines the expected spectroscopic data for the structural confirmation of DLTDP.

| Technique | Functional Group / Proton Environment | Characteristic Signal |

| FTIR | Ester Carbonyl (C=O) stretch | ~1740 cm⁻¹ (strong peak) phcogj.com |

| C-H (alkane) stretch | ~2850-2960 cm⁻¹ | |

| C-O (ester) stretch | ~1100-1250 cm⁻¹ | |

| ¹H NMR | -S-CH ₂- | Chemical shift (δ) ~2.8 ppm |

| -C(=O)-O-CH ₂- | Chemical shift (δ) ~4.1 ppm | |

| -(CH₂)₁₀- (in lauryl chain) | Chemical shift (δ) ~1.2-1.6 ppm | |

| -CH ₃ (terminal methyl) | Chemical shift (δ) ~0.9 ppm |

Thermal Analysis Techniques in Performance Evaluation (e.g., DSC, TGA, OIT)

Thermal analysis techniques are crucial for evaluating the performance of DLTDP, especially its role as a stabilizer in polymers. These methods measure changes in the physical and chemical properties of a material as a function of temperature. iajps.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com This technique is used to determine the thermal stability and decomposition temperature of DLTDP. iajps.com By running a TGA experiment, one can identify the temperature at which the compound begins to degrade, providing a critical parameter for its application in high-temperature polymer processing. It is often recommended to perform TGA before other thermal analyses to establish the material's decomposition limits. slideshare.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. slideshare.net This technique is used to investigate thermal transitions such as melting, crystallization, and glass transitions. iajps.combehinpolymerco.com For DLTDP, DSC can precisely determine its melting point, which is a key physical property for quality control and for understanding its physical state during polymer processing.

Oxidation Induction Time (OIT): The OIT test is a standard method, often performed using a DSC instrument, to determine the thermal oxidative stability of a material. behinpolymerco.com The test measures the time until the onset of exothermic oxidation of a sample held at a constant high temperature in an oxygen atmosphere. For DLTDP, the OIT is a direct measure of its effectiveness as an antioxidant in a polymer matrix. A longer OIT indicates a higher level of stabilization provided by the DLTDP, demonstrating its ability to delay thermo-oxidative degradation.

The table below summarizes the application of these thermal techniques in evaluating DLTDP.

| Technique | Principle | Information Obtained for DLTDP |

| TGA | Measures mass change vs. temperature. labmanager.com | Thermal stability, decomposition temperature. iajps.com |

| DSC | Measures heat flow vs. temperature. iajps.com | Melting point, heat of fusion, purity. iajps.com |

| OIT (via DSC) | Measures time to onset of oxidation at a set temperature. behinpolymerco.com | Effectiveness as an antioxidant; performance in stabilizing polymers. behinpolymerco.com |

In Silico Modeling for Toxicity Prediction and Hazard Assessment

In silico methodologies, which use computer-based models, are increasingly employed for the toxicological assessment of chemicals, including food contact materials like DLTDP. nih.govresearchgate.net These approaches, such as (Quantitative) Structure-Activity Relationships or (Q)SARs, predict the potential toxicity of a substance based on its chemical structure. oup.com This allows for the prioritization of chemicals for further in-depth testing and can reduce the need for animal studies. oup.comresearchgate.net

(Q)SAR models can be rule-based, relying on expert knowledge (SAR), or statistically based, using mathematical algorithms (QSAR). oup.com A variety of free and commercial (Q)SAR tools are available, such as Toxtree, Derek Nexus, VEGA Consensus, and Sarah Nexus, which can predict a range of toxicological endpoints. foodpackagingforum.org The general process involves calculating molecular descriptors for the chemical, using a prediction model, and evaluating the model's accuracy. nih.gov

The following table lists examples of in silico approaches and their applications in chemical hazard assessment.

| Model Type | Examples | Predicted Toxicological Endpoint | Application for DLTDP |

| Rule-Based (SAR) | Toxtree, Derek Nexus foodpackagingforum.org | Bacterial Mutagenicity nih.govfoodpackagingforum.org | Initial hazard screening for genotoxicity. |

| Statistics-Based (QSAR) | VEGA Consensus, Sarah Nexus foodpackagingforum.org | Bacterial Mutagenicity nih.govfoodpackagingforum.org | Quantitative prediction of toxic potential. |

| Machine Learning | Support Vector Machines, Artificial Neural Networks journal-dogorangsang.innih.gov | Various endpoints (e.g., Hepatotoxicity, Cardiotoxicity) nih.gov | Broader toxicity profiling based on structural features. |

Interactions and Synergistic Research Beyond Antioxidant Applications

Role as a Sequestering Agent in Complex Formulations

Dilauryl thiodipropionate is recognized for its capacity to act as a sequestering agent, a function that is crucial in maintaining the stability and efficacy of various industrial and consumer products. capes.gov.brnih.gov This property is primarily attributed to its ability to form stable complexes with metal ions, effectively deactivating them and preventing their participation in undesirable chemical reactions.

In numerous formulations, trace amounts of metal ions, such as iron, copper, and manganese, can act as catalysts for degradation processes. For instance, in polymer systems, these metals can accelerate oxidative degradation, leading to a loss of mechanical properties and discoloration. researchgate.net Similarly, in cosmetic and personal care products, metal ions can compromise the stability of active ingredients and lead to changes in color and fragrance.

DLTDP, with its sulfur atom and ester groups, can chelate these metal ions, forming stable coordination complexes. This sequestration prevents the metal ions from catalyzing degradative reactions, thereby enhancing the long-term stability of the product. adinathauxichem.comnih.gov This function is particularly valuable in applications where product integrity and shelf-life are paramount.

Table 1: Applications of this compound as a Sequestering Agent

| Application Area | Function of Sequestration | Reference |

|---|---|---|

| Polymer Manufacturing | Prevents metal-catalyzed degradation of polymers, thereby maintaining mechanical strength and color stability. | researchgate.net |

| Cosmetics and Personal Care | Stabilizes formulations by preventing metal-ion-induced degradation of active ingredients, fragrances, and colorants. | capes.gov.brnih.gov |

| Lubricants and Greases | Inhibits metal-catalyzed oxidation of lubricant base oils, extending their service life. | nih.gov |

| Food Packaging | Used in food-grade polymers to prevent metal-catalyzed spoilage and maintain the quality of packaged food. | nih.govrsc.org |

Potential for Fading Discolorations in Materials: Mechanistic Hypotheses

While primarily known for preventing degradation, some evidence suggests that DLTDP may also have a role in actively fading existing discolorations in certain materials. capes.gov.br Although detailed mechanistic studies are scarce, several hypotheses can be proposed based on the known chemistry of thiodipropionate esters and their degradation products.

One plausible mechanism involves the interaction of DLTDP's sulfur-containing moieties with chromophores, the chemical groups responsible for color. It is hypothesized that the sulfur atom in DLTDP, or more likely its oxidation products, can react with and disrupt the conjugated double bond systems that form many chromophores. This disruption would alter the electronic structure of the chromophore, leading to a loss of color.

Another hypothesis centers on the reductive potential of the sulfur compounds derived from DLTDP. During its antioxidant activity, DLTDP is oxidized. The resulting sulfoxide (B87167) and other sulfur-containing intermediates may have the ability to reduce certain types of colored, oxidized species back to a colorless state. For example, some yellowing in polymers is due to the formation of conjugated carbonyl groups; the sulfur-containing byproducts of DLTDP's antioxidant action could potentially reduce these carbonyls, thus mitigating the yellowing effect.

Furthermore, the decomposition of DLTDP's oxidation products, such as dimethylsulphinyldipropionate (DMSD), can yield species like sulfur dioxide and methyl-β-sulphinopropionate (MSP). capes.gov.br These compounds are known to be effective in destroying hydroperoxides and may also interact with colored degradation products, leading to a bleaching effect. capes.gov.br

It is important to note that these are proposed mechanisms and require further experimental validation to be confirmed.

Identification in Natural Biological Systems through Metabolomic Analysis

To date, there are no direct reports of this compound being identified as a naturally occurring compound in biological systems through metabolomic analysis. DLTDP is a synthetic chemical, and its presence in the environment would be considered a result of anthropogenic activities.

However, the field of xenobiotic metabolomics, which studies the metabolic fate of foreign compounds in organisms, provides a framework for investigating the potential interaction of DLTDP with natural systems. nih.govnih.govacs.org If introduced into the environment, DLTDP could be subject to biodegradation by microorganisms. Metabolomic studies could be a powerful tool to identify the breakdown products of DLTDP in environmental samples, such as soil or water, that have been exposed to this compound.

Interestingly, the constituent parts of DLTDP, thiodipropionic acid and lauryl alcohol, have been studied in biological contexts. For instance, the catabolism of 3,3'-thiodipropionic acid has been investigated in the bacterium Variovorax paradoxus. This suggests that metabolic pathways for at least one of the core components of DLTDP exist in the microbial world. Similarly, lauryl alcohol is a naturally occurring fatty alcohol found in some plants and is known to have biological activity.

Therefore, while DLTDP itself is not expected to be found as a natural metabolite, the application of metabolomic techniques could be instrumental in:

Detecting DLTDP and its metabolites in environmental samples as potential xenobiotics.

Understanding the biodegradation pathways of DLTDP in various ecosystems.

Assessing the potential bioaccumulation and environmental fate of this industrial chemical.

Future research in environmental metabolomics could shed light on the interaction of DLTDP with natural biological systems.

Broader Interactions with Other Functional Additives in Industrial Formulations